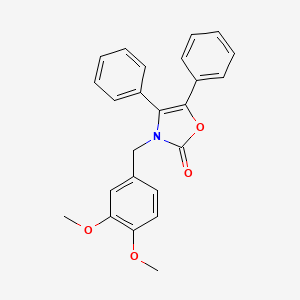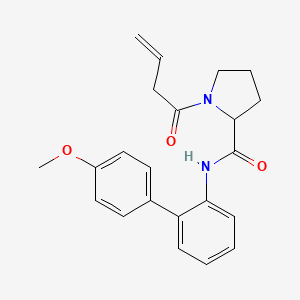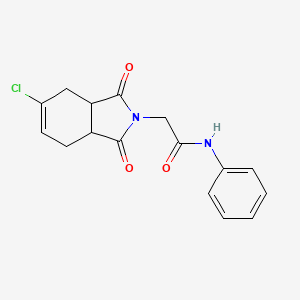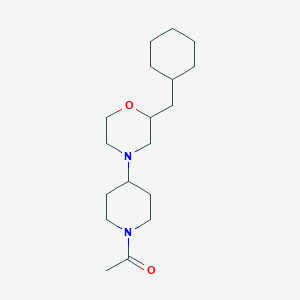
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile, also known as BMH-21, is a synthetic compound that has been studied for its potential as a therapeutic agent. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer development and progression. 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes tumor growth. 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has also been found to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has been shown to have anti-inflammatory and anti-oxidant effects. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, which may have implications for drug interactions and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anti-cancer activity. However, there are also limitations to working with 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile. It is a highly reactive compound that can form adducts with proteins and other biomolecules, which may complicate its use in certain assays. It is also relatively insoluble in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile. One area of interest is the development of analogs and derivatives of 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile with improved potency and selectivity for specific cancer types. Another area of interest is the investigation of the potential of 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile and its effects on various signaling pathways and cellular processes.
Méthodes De Synthèse
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile can be synthesized through a multi-step process involving the condensation of 2-aminothiophenol with 3-bromo-4-hydroxy-5-methoxybenzaldehyde, followed by the addition of acrylonitrile and subsequent cyclization. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c1-22-14-8-10(7-12(18)16(14)21)6-11(9-19)17-20-13-4-2-3-5-15(13)23-17/h2-8,21H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKJITHAGQDUFK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)

![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)

![4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)
![2-{4-[1-(2-fluorophenyl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6002776.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6002793.png)

![1-{2-[5-(1-ethyl-3-methyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B6002811.png)
